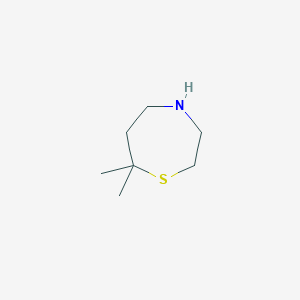

7,7-Dimethyl-1,4-thiazepane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7,7-dimethyl-1,4-thiazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NS/c1-7(2)3-4-8-5-6-9-7/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWAFSCFMWWRJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCCS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Data of 7,7-Dimethyl-1,4-thiazepane: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the novel heterocyclic compound, 7,7-Dimethyl-1,4-thiazepane. As this is a molecule of significant interest for which experimental data is not yet publicly available, this document leverages advanced computational prediction tools to provide a robust theoretical spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and practical utility.

Introduction to this compound

The 1,4-thiazepane scaffold is a seven-membered heterocyclic ring system containing both nitrogen and sulfur atoms. This structural motif is of growing interest in medicinal chemistry due to its three-dimensional character, which is a desirable trait for modern drug discovery programs targeting complex protein-protein interactions. The incorporation of a gem-dimethyl group at the C7 position, as in this compound, introduces a significant steric and conformational constraint, which can profoundly influence its biological activity and pharmacokinetic properties.

Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development. It provides unambiguous proof of structure, enables the assessment of purity, and offers insights into the molecule's electronic and conformational properties. This guide presents the predicted spectroscopic data for this compound to facilitate its identification and characterization in research settings.

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of related 1,4-thiazepane derivatives[1][2]. A potential two-step approach involves the initial formation of a 1,4-thiazepan-5-one intermediate, followed by reduction.

Synthetic Scheme

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 7,7-Dimethyl-1,4-thiazepan-5-one

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-2-methyl-1-propanethiol (1.0 eq) and a suitable solvent such as methanol.

-

Addition of Reagent: Slowly add ethyl acrylate (1.1 eq) to the solution at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux and stirred for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield 7,7-Dimethyl-1,4-thiazepan-5-one.

Experimental Protocol: Reduction to this compound

-

Reaction Setup: In a dry, inert atmosphere (e.g., under argon), suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask.

-

Addition of Intermediate: A solution of 7,7-Dimethyl-1,4-thiazepan-5-one (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 12-24 hours.

-

Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by distillation or column chromatography to afford pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for acquiring NMR spectra.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum was generated using NMRDB.org[3][4].

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.9 - 3.1 | m | 2H | H-5 |

| ~2.7 - 2.9 | m | 2H | H-3 |

| ~2.5 - 2.7 | m | 2H | H-2 |

| ~1.8 - 2.0 | t | 2H | H-6 |

| ~1.3 | s | 6H | C(CH₃)₂ |

| ~1.5 (broad) | s | 1H | NH |

Interpretation:

-

Gem-dimethyl Group (C7-CH₃): A sharp singlet is predicted around 1.3 ppm, integrating to six protons, which is characteristic of the two equivalent methyl groups at the C7 position.

-

Methylene Protons (H-2, H-3, H-5, H-6): The methylene protons of the thiazepane ring are expected to appear as complex multiplets in the region of 1.8 to 3.1 ppm. The protons adjacent to the nitrogen (H-3 and H-5) are expected to be shifted further downfield compared to those adjacent to the sulfur and the gem-dimethyl group (H-2 and H-6) due to the electron-withdrawing effect of the nitrogen atom.

-

Amine Proton (NH): A broad singlet corresponding to the secondary amine proton is expected. Its chemical shift can be variable and is dependent on concentration and solvent.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum was generated using online prediction tools[5][6].

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (ppm) | Assignment |

| ~55 - 60 | C-5 |

| ~50 - 55 | C-3 |

| ~45 - 50 | C-2 |

| ~40 - 45 | C-7 |

| ~30 - 35 | C-6 |

| ~25 - 30 | C(CH₃)₂ |

Interpretation:

-

Quaternary Carbon (C7): The carbon atom bearing the gem-dimethyl groups is expected to have a chemical shift in the range of 40-45 ppm.

-

Methyl Carbons (C7-CH₃): The two equivalent methyl carbons are predicted to resonate around 25-30 ppm.

-

Methylene Carbons (C2, C3, C5, C6): The four methylene carbons of the ring are expected to appear in the region of 30-60 ppm. Similar to the proton spectrum, the carbons adjacent to the nitrogen (C3 and C5) will likely be at a lower field than those adjacent to the sulfur and gem-dimethyl group (C2 and C6).

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: Workflow for acquiring an IR spectrum.

Predicted IR Spectrum

The predicted IR spectrum was generated using online prediction tools available at Cheminfo.org.[7][8]

Table 4: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 - 3400 | N-H stretch | Secondary Amine |

| ~2850 - 2960 | C-H stretch | Alkane (CH₂, CH₃) |

| ~1450 - 1470 | C-H bend | Alkane (CH₂) |

| ~1370 - 1390 | C-H bend | Alkane (gem-dimethyl) |

| ~1100 - 1200 | C-N stretch | Aliphatic Amine |

| ~650 - 750 | C-S stretch | Thioether |

Interpretation:

-

N-H Stretch: A moderate to weak absorption band in the region of 3300-3400 cm⁻¹ is expected for the N-H stretching vibration of the secondary amine.

-

C-H Stretches: Strong absorption bands in the 2850-2960 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methylene and methyl groups.

-

C-H Bends: The C-H bending vibrations for the methylene groups will appear around 1450-1470 cm⁻¹. The characteristic bending of the gem-dimethyl group should be observable in the 1370-1390 cm⁻¹ region.

-

C-N and C-S Stretches: The C-N stretching vibration of the aliphatic amine is expected to appear in the 1100-1200 cm⁻¹ range. The C-S stretching vibration is typically weak and appears in the fingerprint region, around 650-750 cm⁻¹.

Conclusion

This technical guide provides a detailed, albeit theoretical, spectroscopic characterization of this compound. The predicted NMR, MS, and IR data, along with the proposed synthetic route and detailed experimental protocols, offer a valuable resource for researchers working on the synthesis and characterization of this and related heterocyclic compounds. The provided interpretation of the spectroscopic data is grounded in fundamental principles and is intended to guide the experimentalist in the structural elucidation of this novel molecule. As experimental data becomes available, it will be interesting to compare it with the predictions outlined in this guide.

References

-

MDPI. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Cheminfo.org. IR spectra prediction. [Link]

-

PubChemLite. This compound (C7H15NS). [Link]

-

CFM-ID. Spectra Prediction. [Link]

-

YouTube. Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. [Link]

-

Cheminfo.org. Infrared spectra prediction. [Link]

-

National Institutes of Health. Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. [Link]

-

MDPI. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. [Link]

-

PROSPRE. 1H NMR Predictor. [Link]

-

Scientific Instrument Services. Mass Spectrum Generator. [Link]

-

PubChem. (5R)-2,5,6,7-tetrahydro-1,4-thiazepine-3,5-dicarboxylic acid. [Link]

-

ResearchGate. The synthesis of 1,4-thiazepines | Request PDF. [Link]

-

PubMed. Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. [Link]

-

Protheragen. IR Spectrum Prediction. [Link]

-

MolView. MolView. [Link]

-

ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...?[Link]

-

Chemaxon. Marvin - Chemical Drawing Software. [Link]

-

Mestrelab. Download NMR Predict. [Link]

-

PubMed. Synthesis of 1,4-Thiazepines. [Link]

-

PubChemLite. 7-methyl-1,4-thiazepane (C6H13NS). [Link]

-

PubChem. 4-Methyl-1,4-thiazepane. [Link]

-

CASPRE. 13C NMR Predictor. [Link]

Sources

- 1. Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion | MDPI [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. Visualizer loader [nmrdb.org]

- 5. researchgate.net [researchgate.net]

- 6. Download NMR Predict - Mestrelab [mestrelab.com]

- 7. IR spectra prediction [cheminfo.org]

- 8. Infrared spectra prediction [cheminfo.org]

The 1,4-Thiazepane Scaffold: From Synthetic Obscurity to High-Value Pharmacophore

The following technical guide details the discovery, synthesis, and medicinal chemistry of 1,4-thiazepane compounds.

Technical Whitepaper | Version 2.0

Executive Summary: The "Escaping Flatland" Imperative

In the landscape of medicinal chemistry, the 1,4-thiazepane ring—a saturated, seven-membered heterocycle containing one nitrogen and one sulfur atom at the 1 and 4 positions—represents a critical structural motif for modern drug discovery. Unlike its unsaturated counterpart (1,4-thiazepine) or the planar aromatic systems that dominate legacy libraries, the 1,4-thiazepane core offers a distinct three-dimensional (3D) topology .

This guide explores the transition of 1,4-thiazepanes from chemical curiosities to privileged scaffolds in Fragment-Based Drug Discovery (FBDD) and natural product chemistry. It distinguishes the scaffold from the more common 1,3-thiazepines (e.g., Omapatrilat) and details the specific synthetic protocols required to access this high-value chemical space.

Structural Genesis & Historical Evolution

The Conformational Advantage

The seven-membered ring of 1,4-thiazepane exists in a flexible twist-chair conformation. This flexibility allows the scaffold to adopt unique binding vectors that are inaccessible to rigid 5- or 6-membered rings.

-

Key Feature: The "kinked" structure allows for the precise positioning of substituents in 3D space, increasing specificity for globular protein pockets (e.g., Bromodomains).

-

Differentiation:

-

1,4-Thiazepine: Unsaturated, planar/rigid, often associated with CNS activity (e.g., antipsychotics).

-

1,4-Thiazepane: Saturated, flexible, increasingly relevant in oncology and protein-protein interaction (PPI) inhibition.

-

Historical Timeline

The history of the scaffold is characterized by a "slow burn" followed by a recent resurgence driven by screening technologies.

Figure 1: The historical trajectory of 1,4-thiazepane research, highlighting the shift from planar thiazepines to saturated 3D thiazepanes.

Natural Product Case Study: Verrucosamide

In 2020, a definitive validation of the 1,4-thiazepane scaffold appeared with the isolation of Verrucosamide from the marine actinomycete Verrucosispora sp.[1] (Strain CNX-026).[1][2][3]

-

Structure: A bicyclic thiodepsipeptide containing two rare 1,4-thiazepane rings.[1][2][3]

-

Biosynthesis: Formed via the macrocyclization of a peptide precursor, where the thiazepane ring is generated by the attack of a cysteine thiol on a dehydroalanine residue.

-

Biological Activity:

-

Significance: Verrucosamide proved that the 1,4-thiazepane ring is not just a synthetic artifact but a biologically validated pharmacophore capable of penetrating cell membranes and engaging intracellular targets.

Synthetic Methodologies & Protocols

Synthesis of the saturated 1,4-thiazepane ring has historically been challenging due to entropic penalties associated with forming 7-membered rings. Two primary strategies have emerged: Ring Expansion and Direct Cyclization .

Protocol A: One-Pot Cyclization (The "Fragment" Route)

This modern protocol (developed for BET bromodomain ligands) utilizes a Michael addition followed by lactamization. It is preferred for generating library diversity.

Target: 1,4-Thiazepan-5-ones (precursors to thiazepanes). Reagents: Cysteamine (or substituted 2-aminoethanethiol), α,β-unsaturated esters (e.g., acrylates).

Step-by-Step Methodology:

-

Preparation: Dissolve the α,β-unsaturated ester (1.0 equiv) in Methanol (0.1 M concentration).

-

Addition: Add the 2-aminoethanethiol (1.1 equiv) and Triethylamine (Et3N, 0.1 equiv) as a catalyst.

-

Cyclization: Stir the reaction mixture at reflux (65°C) for 3–12 hours.

-

Mechanistic Note: The reaction proceeds via an initial thia-Michael addition to the acrylate, followed by an intramolecular amine-to-ester transamidation (lactamization) to close the 7-membered ring.

-

-

Workup: Concentrate the solvent in vacuo.

-

Purification: The residue is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO2, EtOAc/Hexane gradient).

-

Reduction (Optional): To obtain the fully saturated 1,4-thiazepane, reduce the lactam using BH3·THF or LiAlH4 in refluxing THF for 4 hours.

Protocol B: Rhodium-Catalyzed Ring Expansion

A more complex route used to access highly substituted derivatives from 1,3-thiazines.

-

Reagent: Ethyl diazoacetate (EDA).

-

Catalyst: Rh2(OAc)4 (2 mol%).

-

Mechanism: The Rh-carbenoid inserts into the sulfur-carbon bond, generating a sulfonium ylide which undergoes a [2,3]-sigmatropic rearrangement (Stevens-like) to expand the ring from 6 to 7 members.

Medicinal Chemistry: SAR and Applications

Structural Activity Relationship (SAR) Logic

The 1,4-thiazepane ring serves as a scaffold to orient pharmacophores.

Figure 2: SAR decision matrix for the 1,4-thiazepane scaffold. The N1 and C5 positions are the primary vectors for diversity.

Key Therapeutic Areas

-

Epigenetics (BET Inhibitors):

-

1,4-thiazepan-5-ones have been identified as acetyl-lysine mimics. The 7-membered ring projects the carbonyl oxygen into the conserved asparagine residue of the BRD4 bromodomain more effectively than planar lactams.

-

-

Oncology (Cytotoxics):

-

Verrucosamide analogs target specific carcinoma lines (Breast, Colon) via mechanisms likely involving DNA intercalation or minor groove binding, facilitated by the bicyclic depsipeptide structure.

-

-

Cardiovascular (Distinction):

-

Note: The drug Omapatrilat is often confused with this class. Omapatrilat contains a 1,3-thiazepine fused ring (pyrido[2,1-b][1,3]thiazepine).[4] It is crucial to distinguish this (a dual ACE/NEP inhibitor) from the 1,4-thiazepanes discussed here to maintain structural accuracy.

-

Summary of Key Compounds[9][10]

| Compound Name | Structure Type | Indication/Activity | Key Feature |

| Verrucosamide | Bicyclic Peptide (contains two 1,4-thiazepanes) | Cytotoxic (IC50 ~1.3 µM) | Natural validation of the ring system. |

| 1,4-Thiazepan-5-one | Synthetic Fragment | BET Bromodomain Ligand | 3D fragment for FBDD libraries. |

| Omapatrilat | Fused 1,3-Thiazepine | Hypertension (Withdrawn) | Negative Control: Distinct from 1,4-thiazepane. |

| ARM210 | 1,4-Benzothiazepine | RyR2 Channel Stabilizer | Related unsaturated/fused scaffold. |

References

-

Verrucosamide Isolation: Nair, V., et al. (2020).[1][2] "Verrucosamide, a Cytotoxic 1,4-Thiazepane-Containing Thiodepsipeptide from a Marine-Derived Actinomycete."[1][2][3] Marine Drugs, 18(11), 549.[1] Link

-

Fragment-Based Synthesis: Schroeder, F. A., et al. (2020). "Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries." ACS Omega, 5(18), 10481–10489. Link

-

Ring Expansion Methodology: Li, Z., et al. (2025). "Synthesis of Polysubstituted Tetrahydro-1,4-Thiazepines by Rhodium-Catalyzed Ring Expansion." Advanced Synthesis & Catalysis. Link

-

Omapatrilat Structure: Floyd, D. M., et al. (1999). "Omapatrilat: A Novel, Dual Inhibitor of Angiotensin Converting Enzyme and Neutral Endopeptidase."[8][9] Journal of Medicinal Chemistry. Link

-

Thiazepine Review: Frye, S. V., et al. (2018). "Synthesis of 1,4-Thiazepines." The Journal of Organic Chemistry. Link

Sources

- 1. Verrucosamide, a Cytotoxic 1,4-Thiazepane-Containing Thiodepsipeptide from a Marine-Derived Actinomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. [Omapatrilat--new drug for patients with hypertension and heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Omapatrilat. Bristol-Myers Squibb - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Reactivity of 7,7-Dimethyl-1,4-thiazepane

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,7-Dimethyl-1,4-thiazepane is a saturated seven-membered heterocyclic compound containing a nitrogen atom at position 1 and a sulfur atom at position 4. The presence of a gem-dimethyl group at the 7-position significantly influences its conformational stability and reactivity. This guide provides a comprehensive overview of the synthesis, stability, and reactivity of this intriguing molecule, offering valuable insights for its application in medicinal chemistry and drug development. The 1,4-thiazepane scaffold is of growing interest in medicinal chemistry due to its three-dimensional character, which is a desirable trait for fragment-based drug discovery.[1][2][3]

Structural Features and Conformational Analysis

The 1,4-thiazepane ring, being a seven-membered heterocycle, is conformationally flexible and is predicted to adopt a twisted-chair conformation to minimize steric and torsional strain. The gem-dimethyl substitution at the 7-position, a manifestation of the Thorpe-Ingold effect, is expected to have a significant impact on the ring's conformation. This effect generally accelerates cyclization reactions and can lock the ring into a more rigid conformation, which in turn affects the molecule's stability and the accessibility of the nitrogen and sulfur heteroatoms for reactions.

The Thorpe-Ingold effect, or gem-dialkyl effect, describes the acceleration of cyclization reactions due to the presence of geminal substituents on the carbon chain. This is attributed to a decrease in the internal bond angle, which brings the reactive ends of the molecule closer together, thus favoring intramolecular cyclization.

Synthesis of the this compound Core

The synthesis of the this compound core can be approached through several synthetic strategies, primarily involving the formation of a 1,4-thiazepanone intermediate followed by reduction.

Synthesis of 1,4-Thiazepanones

A common and efficient method for the synthesis of 1,4-thiazepanones involves the cyclization of an appropriate aminothiol with an α,β-unsaturated ester.[4] To introduce the 7,7-dimethyl substitution, a starting material with this structural feature is required.

Experimental Protocol: Synthesis of 7,7-Dimethyl-1,4-thiazepan-5-one

-

Reaction Setup: To a solution of 2-amino-2-methyl-1-propanethiol in a suitable solvent (e.g., methanol), add an equimolar amount of an appropriate α,β-unsaturated ester (e.g., ethyl acrylate).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the intramolecular cyclization. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired 7,7-dimethyl-1,4-thiazepan-5-one.

Causality Behind Experimental Choices:

-

Solvent: Methanol is a common choice as it can solvate both the reactants and facilitate the proton transfers involved in the reaction mechanism.

-

Temperature: Room temperature or gentle heating provides a balance between achieving a reasonable reaction rate and minimizing potential side reactions or degradation.

Reduction of 1,4-Thiazepanones

The resulting 1,4-thiazepanone can be reduced to the corresponding 1,4-thiazepane using a variety of reducing agents.

Experimental Protocol: Reduction to this compound

-

Reaction Setup: Dissolve the 7,7-dimethyl-1,4-thiazepan-5-one in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: Slowly add a solution of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (B₂H₆·THF), to the reaction mixture at 0 °C.

-

Reaction Monitoring and Quenching: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Carefully quench the excess reducing agent by the sequential addition of water and a sodium hydroxide solution.

-

Work-up and Purification: Filter the resulting precipitate and extract the filtrate with an organic solvent. The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by distillation or column chromatography.

Causality Behind Experimental Choices:

-

Reducing Agent: LiAlH₄ and B₂H₆·THF are potent reducing agents capable of reducing the amide functionality of the thiazepanone to the corresponding amine.

-

Inert Atmosphere and Anhydrous Conditions: These reducing agents are highly reactive with water and atmospheric moisture, necessitating the use of an inert atmosphere and anhydrous solvents to prevent their decomposition and ensure efficient reduction.

Diagram of the Synthetic Workflow

Caption: General synthetic route to this compound.

Stability of this compound

The stability of this compound is a critical factor for its handling, storage, and application in drug development. Potential degradation pathways include hydrolysis, oxidation, and thermal decomposition.

Hydrolytic Stability

Saturated heterocyclic amines and thioethers are generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, ring-opening reactions may occur, although this is less common for saturated systems compared to their unsaturated counterparts. For 1,4-diazepine derivatives, hydrolysis can occur, and the kinetics are pH-dependent.[5] Given the saturated nature of the this compound ring, it is expected to exhibit good hydrolytic stability across a range of pH values at ambient temperature.

Oxidative Stability

The thioether moiety in the 1,4-thiazepane ring is susceptible to oxidation. Common oxidants can convert the sulfur atom to a sulfoxide and subsequently to a sulfone.

-

Mild Oxidation: Reagents like hydrogen peroxide or sodium periodate will typically oxidize the thioether to the corresponding sulfoxide. The oxidation of thioethers with hydrogen peroxide can be slow under biological conditions but is accelerated by certain catalysts.[1]

-

Strong Oxidation: Stronger oxidizing agents, such as potassium permanganate or meta-chloroperoxybenzoic acid (m-CPBA), can further oxidize the sulfoxide to the sulfone.

The gem-dimethyl group is not expected to significantly alter the intrinsic susceptibility of the sulfur atom to oxidation, but it may influence the rate of reaction due to steric hindrance around the sulfur atom.

Diagram of Oxidative Degradation

Caption: Potential oxidative degradation pathway of the thiazepane ring.

Thermal Stability

Saturated heterocyclic compounds generally exhibit good thermal stability. Decomposition typically occurs at elevated temperatures through radical mechanisms involving the cleavage of C-C, C-N, and C-S bonds.[6] Studies on nitrogen-rich heterocyclic esters have shown them to be stable up to 250 °C.[6] While specific data for this compound is not available, it is reasonable to expect it to be thermally stable under typical laboratory and storage conditions.

Reactivity of this compound

The reactivity of this compound is primarily governed by the nucleophilic and basic nature of the secondary amine and the nucleophilicity of the thioether.

Reactions at the Nitrogen Atom

The lone pair of electrons on the nitrogen atom makes it a good nucleophile and a base.

-

N-Alkylation and N-Acylation: The secondary amine can be readily alkylated or acylated using appropriate electrophiles such as alkyl halides or acyl chlorides. These reactions are fundamental for introducing various substituents at the nitrogen atom, which is a common strategy in drug design to modulate the pharmacological properties of a molecule.

-

Salt Formation: As a base, this compound will react with acids to form the corresponding ammonium salts. This can be utilized to improve the aqueous solubility and crystallinity of the compound.

Experimental Protocol: N-Alkylation

-

Reaction Setup: Dissolve this compound in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Addition of Base and Electrophile: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to deprotonate the secondary amine. Then, add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The product can be purified by column chromatography.

Causality Behind Experimental Choices:

-

Base: The use of a base is crucial to deprotonate the secondary amine, increasing its nucleophilicity and facilitating the reaction with the electrophile.

-

Solvent: Polar aprotic solvents are preferred as they can dissolve the reactants and do not interfere with the nucleophilic substitution reaction.

Reactions at the Sulfur Atom

As mentioned in the stability section, the sulfur atom can be oxidized to a sulfoxide or a sulfone. This transformation can be synthetically useful for modifying the electronic and steric properties of the molecule.

Potential Degradation Pathways

Under forced degradation conditions (e.g., exposure to strong acids/bases, high temperatures, or strong oxidizing agents), this compound may undergo several degradation pathways.

-

Oxidative Degradation: As discussed, the primary oxidative degradation pathway involves the oxidation of the thioether to a sulfoxide and then a sulfone.

-

Ring Opening: While less likely for a saturated ring, under harsh acidic or basic conditions, ring-opening reactions could potentially occur, leading to the cleavage of C-N or C-S bonds. For some fused thiazepine systems, ring-opening can be facilitated by converting the nitrogen to a quaternary ammonium salt.[7]

Diagram of Potential Reactivity and Degradation

Caption: Overview of the reactivity and potential degradation pathways.

Quantitative Data Summary

While specific quantitative data for this compound is scarce in the literature, the following table provides a qualitative summary of its expected stability based on general principles of related heterocyclic systems.

| Condition | Expected Stability | Potential Degradation Products |

| Neutral pH (aqueous) | High | - |

| Acidic pH (aqueous) | Moderate to High | Potential for slow ring opening under harsh conditions |

| Basic pH (aqueous) | Moderate to High | Potential for slow ring opening under harsh conditions |

| Oxidative Stress (e.g., H₂O₂) | Low to Moderate | Sulfoxide, Sulfone |

| Thermal Stress (< 200 °C) | High | - |

| Photolytic Stress (UV) | Moderate | Potential for radical-mediated degradation |

Conclusion

This compound is a structurally interesting and synthetically accessible heterocyclic compound. Its stability is generally good under normal conditions, with the primary point of susceptibility being the oxidation of the thioether moiety. The reactivity is dominated by the nucleophilic and basic character of the secondary amine, allowing for straightforward functionalization. The presence of the gem-dimethyl group is expected to influence the conformational preference of the seven-membered ring, which can have implications for its biological activity and reactivity. This guide provides a foundational understanding for researchers and scientists working with this and related 1,4-thiazepane scaffolds in the pursuit of novel therapeutics.

References

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

-

Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. (2020). National Institutes of Health. Retrieved February 3, 2026, from [Link]

-

Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (2015). National Institutes of Health. Retrieved February 3, 2026, from [Link]

-

Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. (2020). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. (2020). ACS Publications. Retrieved February 3, 2026, from [Link]

-

Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

-

Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. (2025). National Institutes of Health. Retrieved February 3, 2026, from [Link]

-

1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

-

Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. (1977). Journal of Pharmaceutical Sciences. Retrieved February 3, 2026, from [Link]

Sources

- 1. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

A Theoretical Investigation of 7,7-Dimethyl-1,4-thiazepane: A Roadmap for In-Silico Characterization and Drug Discovery Potential

Abstract

The 1,4-thiazepane scaffold is a seven-membered heterocyclic system that has garnered interest in medicinal chemistry due to its presence in various biologically active compounds.[1][2] This in-depth technical guide outlines a comprehensive theoretical framework for the study of a specific, yet under-investigated derivative: 7,7-Dimethyl-1,4-thiazepane. While experimental data on this particular molecule is scarce, this document, intended for researchers, scientists, and drug development professionals, provides a robust roadmap for its in-silico characterization. By leveraging established computational methodologies applied to analogous seven-membered heterocycles, we can predict its structural, electronic, and physicochemical properties.[3][4] This guide details the proposed computational workflows, from conformational analysis to the prediction of spectroscopic signatures and potential biological interactions, thereby laying the groundwork for future experimental validation and drug design initiatives.

Introduction: The Significance of the 1,4-Thiazepane Core

Seven-membered heterocyclic rings, such as thiazepanes and diazepanes, are privileged structures in drug discovery.[1][5] Their inherent three-dimensionality and conformational flexibility allow them to interact with a wide range of biological targets. The 1,4-thiazepane core, in particular, is found in natural products with cytotoxic properties and has been explored for various therapeutic applications.[2][6] The introduction of a gem-dimethyl group at the 7-position, as in this compound, is anticipated to have a significant impact on the molecule's conformational preferences and, consequently, its biological activity. The gem-dimethyl substitution can restrict the conformational flexibility of the seven-membered ring, potentially leading to a more defined shape for molecular recognition at a biological target.

This guide proposes a theoretical investigation to elucidate the fundamental properties of this compound. The primary objectives of this proposed study are:

-

To determine the stable conformations of the this compound ring.

-

To quantify the energetic landscape of these conformers.

-

To analyze the electronic properties, including frontier molecular orbitals and electrostatic potential.

-

To predict key spectroscopic data (NMR) to aid in future experimental characterization.

-

To provide a foundation for future virtual screening and drug design studies.

Proposed Computational Methodology: A Self-Validating System

The cornerstone of a reliable theoretical study is a well-defined and validated computational protocol. For this compound, we propose a multi-step approach that leverages Density Functional Theory (DFT), a workhorse in computational chemistry for its balance of accuracy and computational cost. The choice of DFT functional and basis set is critical and will be guided by methodologies that have proven successful for similar heterocyclic systems.[4][7]

Conformational Search and Analysis

The seven-membered ring of 1,4-thiazepane can adopt several conformations, such as chair, boat, and twist-boat forms.[4][8] The presence of the gem-dimethyl group at C7 will influence the relative energies of these conformers.

Experimental Protocol: Conformational Search Workflow

-

Initial Structure Generation: The 3D structure of this compound will be built using a molecular editor.

-

Molecular Mechanics (MM) Conformational Search: A preliminary conformational search will be performed using a molecular mechanics force field (e.g., MMFF94). This step efficiently explores a large conformational space to identify a set of low-energy starting geometries.

-

DFT Geometry Optimization: The unique conformers identified from the MM search will be subjected to full geometry optimization using DFT. A suitable level of theory, such as B3LYP with a 6-31G(d,p) basis set, is recommended as a starting point, as it has been successfully used for similar diazepane systems.[4][9]

-

Frequency Calculations: To confirm that the optimized structures are true energy minima, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will validate the structures as stable conformers.

-

Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations will be performed on the optimized geometries using a larger basis set (e.g., 6-311+G(2d,p)).

The causality behind this multi-step approach lies in its computational efficiency. A broad, low-level search followed by targeted high-level optimization ensures a thorough exploration of the conformational landscape without prohibitive computational expense.

Data Presentation: Predicted Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) at B3LYP/6-311+G(2d,p)//B3LYP/6-31G(d,p) | Predicted Boltzmann Population (%) at 298.15 K |

| Chair-1 | 0.00 | To be calculated |

| Chair-2 | To be calculated | To be calculated |

| Boat-1 | To be calculated | To be calculated |

| Twist-Boat-1 | To be calculated | To be calculated |

| ...other conformers | To be calculated | To be calculated |

This table will be populated with the results from the proposed computational workflow.

Mandatory Visualization: Conformational Analysis Workflow

Caption: Proposed workflow for the conformational analysis of this compound.

Electronic Structure and Reactivity Descriptors

Understanding the electronic properties of this compound is crucial for predicting its reactivity and potential intermolecular interactions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap provides a measure of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP)

The MEP map visually represents the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are critical for drug-receptor binding.[4]

Experimental Protocol: Electronic Properties Calculation

-

Input Geometry: The lowest energy conformer of this compound, as determined from the conformational analysis, will be used as the input geometry.

-

DFT Calculation: A DFT calculation will be performed at the B3LYP/6-311+G(2d,p) level of theory.

-

Output Analysis: The output of the calculation will be analyzed to extract the energies of the HOMO and LUMO. The MEP will be visualized on the molecule's electron density surface.

Mandatory Visualization: Theoretical Investigation Pathway

Caption: Logical flow of the proposed theoretical study of this compound.

Prediction of Spectroscopic Properties

A key aspect of this theoretical guide is to provide data that can be directly compared with future experimental work. The prediction of NMR spectra is a powerful tool for structure elucidation and validation.

Experimental Protocol: NMR Chemical Shift Prediction

-

Geometry Optimization: The geometries of the low-energy conformers will be re-optimized using a DFT functional suitable for NMR calculations (e.g., mPW1PW91) with a basis set that includes diffuse functions (e.g., 6-311+G(2d,p)).

-

GIAO Calculation: The Gauge-Including Atomic Orbital (GIAO) method will be used to calculate the isotropic shielding tensors for each nucleus.

-

Chemical Shift Calculation: The calculated shielding values will be converted to chemical shifts by referencing them against the shielding value of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

-

Boltzmann Averaging: The final predicted chemical shifts for this compound will be obtained by taking a Boltzmann-weighted average of the chemical shifts of the individual conformers.

This protocol ensures that the predicted NMR spectrum is a realistic representation of the molecule in a dynamic conformational equilibrium.

Data Presentation: Predicted NMR Chemical Shifts

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C2 | To be calculated | To be calculated |

| C3 | To be calculated | To be calculated |

| C5 | To be calculated | To be calculated |

| C6 | To be calculated | To be calculated |

| C7 | To be calculated | N/A |

| C(CH₃)₂ | To be calculated | To be calculated |

| N4-H | N/A | To be calculated |

This table will present the Boltzmann-averaged chemical shifts, providing a direct comparison for experimental NMR data.

Implications for Drug Discovery and Future Directions

The theoretical characterization of this compound will provide a solid foundation for its potential application in drug discovery. The 3D structure and MEP map of the lowest energy conformer can be used to generate a pharmacophore model. This model can then be used in virtual screening campaigns to identify potential protein targets or to design novel derivatives with improved binding affinity and selectivity.

Future work should focus on:

-

Synthesis and Experimental Validation: The synthesis of this compound is a prerequisite for validating the theoretical predictions through X-ray crystallography and NMR spectroscopy.

-

Molecular Docking Studies: Once potential biological targets are identified, molecular docking studies can be performed to predict the binding mode and affinity of this compound.

-

Quantum Theory of Atoms in Molecules (QTAIM) Analysis: To gain deeper insight into the bonding and non-covalent interactions within the molecule.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous theoretical framework for the investigation of this compound. By following the proposed computational protocols, researchers can obtain valuable insights into the conformational, electronic, and spectroscopic properties of this molecule. This in-silico approach not only provides a detailed molecular portrait but also serves as a cost-effective and efficient first step in evaluating the potential of this compound as a scaffold for the development of new therapeutic agents. The self-validating nature of the proposed workflows, which involves cross-verification between different levels of theory and eventual comparison with experimental data, ensures the trustworthiness and reliability of the generated results.

References

-

Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[3][8]thiazepines as Potential -G - Semantic Scholar. (2022-10-16). Retrieved from [Link]

-

Synthesis of bicyclic 1,4-thiazepines as novel anti-Trypanosoma brucei brucei agents - PMC. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis of Polysubstituted Tetrahydro‐1,4‐Thiazepines by Rhodium‐Catalyzed Ring Expansion of Dihydro‐1,3‐Thiazines with Diazoesters - ResearchGate. (2025-12-29). Retrieved from [Link]

-

Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis and structural analysis of 1,4′-pyrazolo[3,4-e][3][4]thiazepin-7′(6H)ones: An example of conformational chirality in seven-membered heterocycles - ResearchGate. (n.d.). Retrieved from [Link]

-

(PDF) Verrucosamide, a Cytotoxic 1,4-Thiazepane-Containing Thiodepsipeptide from a Marine-Derived Actinomycete - ResearchGate. (2025-10-15). Retrieved from [Link]

-

Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion - MDPI. (n.d.). Retrieved from [Link]

-

Conformational analysis of 1,4‐disubstituted cyclohexanes. - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - ResearchGate. (n.d.). Retrieved from [Link]

-

Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - -ORCA. (n.d.). Retrieved from [Link]

-

Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed Central. (n.d.). Retrieved from [Link]

-

RIFM fragrance ingredient safety assessment, 7-isopropyl-1,4-dimethylazulene, CAS registry number 489-84-9. (2024-09-13). Retrieved from [Link]

-

1,4-Dimethyl-7-acetylazulene | C14H14O | CID 15109166 - PubChem. (n.d.). Retrieved from [Link]

-

7,7-dimethyl-1,4-oxazepane hydrochloride (C7H15NO) - PubChemLite. (n.d.). Retrieved from [Link]

-

Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. Synthesis of bicyclic 1,4-thiazepines as novel anti-Trypanosoma brucei brucei agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 7,7-Dimethyl-1,4-thiazepane: A Technical Guide to Target Identification and Validation

Foreword: Charting a Course for a Novel Scaffold

The 7,7-dimethyl-1,4-thiazepane scaffold represents a compelling starting point for novel drug discovery. While direct biological data on this specific molecule is nascent, the broader family of thiazepine derivatives has demonstrated a remarkable breadth of pharmacological activities. This guide is constructed to provide drug discovery researchers with a comprehensive, technically-grounded framework for identifying and validating the potential therapeutic targets of this compound. Our approach is rooted in a synthesis of data from structurally related compounds and established principles of target validation, offering a strategic roadmap from hypothesis to experimental confirmation. We will explore potential applications in oncology, inflammation, and infectious diseases, detailing the scientific rationale and robust experimental protocols necessary to elucidate the mechanism of action and unlock the full therapeutic promise of this intriguing heterocyclic compound.

Foundational Insights: The Thiazepane Core and its Therapeutic Promise

The 1,4-thiazepane ring is a privileged heterocyclic scaffold in medicinal chemistry. Derivatives have shown a wide array of biological activities, including antitumor, anti-inflammatory, and antibacterial properties.[1][2] A close analog, 7,7-dimethyl-1,1-dioxo-N-(2-propylphenyl)-1,4-thiazepane-4-carboxamide, has been specifically noted for these activities, alongside an ability to mitigate oxidative stress.[1] This foundational data provides the logical impetus for a focused investigation into the specific molecular targets of this compound. The gem-dimethyl substitution at the C7 position may confer increased metabolic stability and a unique conformational profile, potentially leading to novel target interactions and improved pharmacological properties.

Oncology: Targeting Aberrant Cell Proliferation and Survival

The anticancer potential of thiazepine derivatives is a recurring theme in the literature.[3][4][5][6] We hypothesize two primary avenues for the anticancer activity of this compound: inhibition of receptor tyrosine kinases and disruption of microtubule dynamics.

Primary Hypothesized Target: Epidermal Growth Factor Receptor (EGFR)

Scientific Rationale: Certain enyne-modified 1,4-thiazepines have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[3] Disruption of EGFR signaling can curtail tumor growth and promote apoptosis.[3] The thiazepane scaffold may serve as a novel pharmacophore for the ATP-binding site of EGFR.

Experimental Validation Workflow:

Caption: EGFR Target Validation Workflow.

Detailed Protocol: EGFR Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory effect of this compound on EGFR kinase activity.

-

Materials: Recombinant human EGFR (wild-type and T790M mutant), ATP, poly(Glu, Tyr) substrate, this compound, positive control (e.g., Gefitinib), kinase assay buffer, ADP-Glo™ Kinase Assay kit (Promega).

-

Procedure:

-

Prepare a serial dilution of this compound and the positive control.

-

In a 96-well plate, add the kinase buffer, EGFR enzyme, and the test compounds.

-

Incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the poly(Glu, Tyr) substrate.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Secondary Hypothesized Target: Tubulin Polymerization

Scientific Rationale: A tricyclic thiazepine derivative has been shown to inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[6] This mechanism is distinct from EGFR inhibition and represents a clinically validated anticancer strategy.

Experimental Validation Workflow:

Caption: Tubulin Target Validation Workflow.

Detailed Protocol: Tubulin Polymerization Assay

-

Objective: To assess the effect of this compound on the in vitro polymerization of tubulin.

-

Materials: Purified bovine brain tubulin, polymerization buffer (e.g., G-PEM), GTP, this compound, positive control (e.g., Paclitaxel for promotion, Colchicine for inhibition), temperature-controlled spectrophotometer.

-

Procedure:

-

Prepare serial dilutions of the test compound and controls.

-

In a cold 96-well plate, add tubulin and the test compounds in the polymerization buffer.

-

Incubate on ice for 15 minutes.

-

Initiate polymerization by adding GTP and transferring the plate to a spectrophotometer pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates polymerization.

-

Analyze the kinetic curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

-

Inflammation: Modulating the Inflammatory Cascade

The anti-inflammatory properties of thiazepane and related benzothiazine derivatives suggest a role in modulating key inflammatory pathways.[1][7] Cyclooxygenase (COX) enzymes are prime targets for investigation.

Primary Hypothesized Target: Cyclooxygenase-2 (COX-2)

Scientific Rationale: Derivatives of 1,2-benzothiazine have demonstrated anti-inflammatory activity through the inhibition of COX enzymes, with some showing selectivity for COX-2.[7][8] Selective COX-2 inhibition is a desirable therapeutic profile, as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Experimental Validation Workflow:

Caption: COX-2 Target Validation Workflow.

Detailed Protocol: COX-1/COX-2 Inhibition Assay

-

Objective: To determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2.

-

Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid, colorimetric substrate, this compound, selective COX-1 inhibitor (e.g., SC-560), selective COX-2 inhibitor (e.g., Celecoxib), assay buffer.

-

Procedure:

-

Prepare serial dilutions of the test compound and controls.

-

In separate 96-well plates for COX-1 and COX-2, add the assay buffer, heme, enzyme, and the test compounds.

-

Incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for 2 minutes at 37°C.

-

Stop the reaction and add the colorimetric substrate to measure peroxidase activity.

-

Read the absorbance at 590 nm.

-

Calculate the IC50 for each isoform and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

-

Infectious Diseases: A New Scaffold for Antimicrobial Agents

Thiazepine derivatives have been reported to possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[2][9] The precise molecular targets are often not fully elucidated, necessitating a target identification campaign.

Target Identification and Validation Strategy for Antibacterial Activity

Given the lack of a clear precedented target for the antibacterial activity of this scaffold, a broader, multi-pronged approach is warranted.

Experimental Workflow for Antibacterial Target Identification:

Caption: Antibacterial Target Identification Workflow.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of bacteria.

-

Materials: this compound, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth, 96-well microtiter plates, positive control antibiotic (e.g., Ciprofloxacin).

-

Procedure:

-

Prepare a 2-fold serial dilution of the test compound in the microtiter plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Include a positive control (bacteria with antibiotic) and a negative control (bacteria with no compound).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Quantitative Data Summary

| Derivative Class | Therapeutic Area | Potential Target(s) | Reported Activity/Potency | Reference |

| 1,4-Thiazepines | Oncology | EGFR | IC50 values in the low micromolar range | [3] |

| Tricyclic Thiazepines | Oncology | Tubulin | EC50 < 0.5 µM in NSCLC cells | [6] |

| 1,2-Benzothiazines | Inflammation | COX-2 | Selective inhibition over COX-1 | [7][8] |

| 1,4-Thiazepines | Antibacterial | Not specified | Active against Gram-positive and Gram-negative bacteria | [2][9] |

Conclusion and Future Directions

This guide provides a structured and actionable framework for elucidating the therapeutic potential of this compound. By leveraging the known activities of related thiazepine derivatives, we have proposed plausible molecular targets in oncology, inflammation, and infectious diseases. The detailed experimental workflows and protocols outlined herein offer a clear path for researchers to validate these hypotheses and uncover the mechanism of action of this novel compound. Future work should also consider computational approaches, such as molecular docking and pharmacophore modeling, to refine target hypotheses and guide the synthesis of more potent and selective analogs.[10][11][12][13][14] The structure-activity relationship (SAR) studies will be crucial in optimizing the this compound scaffold into a clinical candidate.[4][15][16]

References

-

Synthesis, Identification, and Antibacterial Effect Assessment of Some New 1,4-Thiazepines, Derived from Substituted Diphenyl Acrylamides and Diphenyl Dienones. ResearchGate. Available from: [Link]

-

Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI. Available from: [Link]

-

Novel Enyne-Modified 1,4-Thiazepines as Epidermal Growth Factor Receptor Inhibitors: Anticancer and Computational Studies. ACS Publications. Available from: [Link]

-

Synthesis, Identification, and Antibacterial Effect Assessment of Some New 1,4 -Thiazepines, Derived from Substituted Diphenyl A - Chemical Methodologies. Chemical Methodologies. Available from: [Link]

-

Discovery of Novel Tricyclic Thiazepine Derivatives as Anti-Drug-Resistant Cancer Agents by Combining Diversity-Oriented Synthesis and Converging Screening Approach. PMC - PubMed Central. Available from: [Link]

-

Computational Drug-Likeness Studies of Selected Thiosemicarbazones: A Sustainable Approach for Drug Designing. MDPI. Available from: [Link]

-

Synthesis and Evaluation of Novel 1, 5- Benzothiazepine Derivatives as Anti- Inflammatory Agents. ijirset. Available from: [Link]

-

1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities. MDPI. Available from: [Link]

-

Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI. Available from: [Link]

-

Computational Predictions for Multi-Target Drug Design. ResearchGate. Available from: [Link]

-

From fighting depression to conquering tumors: a novel tricyclic thiazepine compound as a tubulin polymerization inhibitor. PMC - NIH. Available from: [Link]

-

Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. PMC - NIH. Available from: [Link]

-

Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. MDPI. Available from: [Link]

-

Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. ResearchGate. Available from: [Link]

-

Methyl (1aRS,7aSR)-7-formyl-1a-phenyl-1,1a-dihydroazirino[2,3-b]benzo[e][1][3]thiazine-7a(7H)-carboxylate. MDPI. Available from: [Link]

-

Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity. NIH. Available from: [Link]

-

Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers. Available from: [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available from: [Link]

-

Synthesis and Characterization of Thiazepine/Benzothiazepine Derivatives Through Intramolecular C-2 Ring Expansion Pathway: Synthesis of Seven-membered Heterocycles. ResearchGate. Available from: [Link]

-

Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. Available from: [Link]

-

Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. OMICS Online. Available from: [Link]

-

Study on Synthesis of Some Novel Thiazepine Derivatives their Antimicrobial Activity. International Journal for Pharmaceutical Research Scholars. Available from: [Link]

-

(5Z)-7-(2,2-Dimethyl-4-phenyl-1,3-dioxan-cis-5-yl)heptenoic acid: a specific thromboxane A2 receptor antagonist. PubMed. Available from: [Link]

-

An efficient eco-friendly, simple, and green synthesis of some new spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives as potential inhibitors of SARS-CoV-2 proteases: drug-likeness, pharmacophore, molecular docking, and DFT exploration. PMC - NIH. Available from: [Link]

-

Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Bentham Science. Available from: [Link]

-

Discovery of Novel Tricyclic Thiazepine Derivatives as Anti-Drug-Resistant Cancer Agents by Combining Diversity-Oriented Synthesis and Converging Screening Approach. PubMed. Available from: [Link]

-

Computational methods revolutionize drug discovery by predicting protein target sites. EurekAlert!. Available from: [Link]

-

Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. PubMed. Available from: [Link]

Sources

- 1. Buy 7,7-dimethyl-1,1-dioxo-N-(2-propylphenyl)-1,4-thiazepane-4-carboxamide [smolecule.com]

- 2. chemmethod.com [chemmethod.com]

- 3. Novel Enyne-Modified 1,4-Thiazepines as Epidermal Growth Factor Receptor Inhibitors: Anticancer and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Tricyclic Thiazepine Derivatives as Anti-Drug-Resistant Cancer Agents by Combining Diversity-Oriented Synthesis and Converging Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijirset.com [ijirset.com]

- 6. From fighting depression to conquering tumors: a novel tricyclic thiazepine compound as a tubulin polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]

- 13. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Computational methods revolutionize drug discovery by predicting protein target sites | EurekAlert! [eurekalert.org]

- 15. researchgate.net [researchgate.net]

- 16. chemisgroup.us [chemisgroup.us]

Methodological & Application

The 7,7-Dimethyl-1,4-Thiazepane Scaffold: A Frontier in Medicinal Chemistry

Introduction: Unlocking New Chemical Space with a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and favorable pharmacological properties is perpetual. The 1,4-thiazepane ring system, a seven-membered heterocycle containing nitrogen and sulfur, has emerged as a "privileged scaffold" due to the diverse biological activities exhibited by its derivatives.[1] These activities span a wide therapeutic spectrum, including antiparasitic and anticancer properties. This guide delves into a specific, yet underexplored, iteration of this scaffold: 7,7-dimethyl-1,4-thiazepane .

The introduction of a gem-dimethyl group at the 7-position is a strategic modification intended to modulate the physicochemical and pharmacological properties of the parent scaffold. This substitution can enforce a specific ring conformation, enhance metabolic stability by blocking a potential site of oxidation, and provide a handle for further synthetic diversification. While direct literature on the this compound scaffold is sparse, this document will provide a comprehensive overview based on established principles of organic synthesis and medicinal chemistry, drawing parallels from the known chemistry of related 1,4-thiazepane and gem-dimethyl-containing structures.

This guide will serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the potential of the this compound scaffold. We will present plausible synthetic strategies, detailed experimental protocols, and a discussion of its potential applications, thereby providing a roadmap for the synthesis and utilization of this promising molecular framework.

Synthetic Strategies: Accessing the this compound Core

A notable precedent is the synthesis of a related compound, 3-carbomethoxy-7-chloro-6,6-dimethyl-5-oxoperhydro-1,4-thiazepine. Although the dimethyl substitution is at the 6-position, the synthetic logic can be extrapolated.

Based on this, a proposed synthetic pathway to the 7,7-dimethyl-1,4-thiazepan-5-one core is outlined below. This approach leverages readily available starting materials and employs robust chemical transformations.

Caption: Proposed synthetic pathway to the 7,7-dimethyl-1,4-thiazepan-5-one core.

Protocol 1: Synthesis of 7,7-Dimethyl-1,4-thiazepan-5-one

This protocol is a proposed, multi-step synthesis that can be optimized by practitioners in the field.

Materials:

-

Isobutyraldehyde

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or a suitable alternative solvent

-

Cysteamine hydrochloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Sodium hydride (NaH) (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

Step 1: Synthesis of 2-Bromo-2-methylpropanal

-

To a solution of isobutyraldehyde (1.0 eq) in CCl₄, add N-bromosuccinimide (1.1 eq).

-

Initiate the reaction with a catalytic amount of a radical initiator (e.g., AIBN) or by gentle heating.

-

Monitor the reaction by TLC or GC-MS until completion.

-

Filter the reaction mixture to remove succinimide.

-

Carefully remove the solvent under reduced pressure to yield crude 2-bromo-2-methylpropanal. This intermediate is often used immediately in the next step without further purification due to its potential instability.

Step 2: Formation of the Linear Adduct

-

Dissolve cysteamine hydrochloride (1.0 eq) in DCM and add triethylamine (2.2 eq) at 0 °C.

-

To this solution, add a solution of crude 2-bromo-2-methylpropanal (1.0 eq) in DCM dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude linear adduct.

Step 3: Intramolecular Cyclization

-

Suspend sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of the crude linear adduct (1.0 eq) in anhydrous THF dropwise to the NaH suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexanes/ethyl acetate gradient) to afford 7,7-dimethyl-1,4-thiazepan-5-one.

Functionalization and Derivatization: Expanding the Chemical Diversity

The synthesized 7,7-dimethyl-1,4-thiazepan-5-one serves as a versatile intermediate for the generation of a library of analogs. The secondary amine and the ketone functionality are prime handles for derivatization.

Caption: Key functionalization pathways for the 7,7-dimethyl-1,4-thiazepan-5-one scaffold.

Protocol 2: N-Alkylation of 7,7-Dimethyl-1,4-thiazepan-5-one

Materials:

-

7,7-Dimethyl-1,4-thiazepan-5-one

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetonitrile (ACN) or Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 7,7-dimethyl-1,4-thiazepan-5-one (1.0 eq) in ACN, add potassium carbonate (2.0 eq) and the desired alkyl halide (1.2 eq).

-

Stir the reaction mixture at room temperature or heat to 50-60 °C until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by silica gel column chromatography if necessary.

Medicinal Chemistry Applications: A Scaffold with Untapped Potential

The strategic incorporation of the gem-dimethyl group at the 7-position of the 1,4-thiazepane scaffold is anticipated to confer several advantages in a medicinal chemistry context:

-

Conformational Rigidity: The steric bulk of the gem-dimethyl group can restrict the conformational flexibility of the seven-membered ring, potentially leading to a more defined interaction with biological targets and improved selectivity.

-

Metabolic Stability: The quaternary carbon at the 7-position is resistant to metabolic oxidation, which can block a potential metabolic soft spot and improve the pharmacokinetic profile of drug candidates.

-

Lipophilicity Modulation: The addition of two methyl groups will increase the lipophilicity of the scaffold, which can influence cell permeability and protein binding.

Based on the known biological activities of the broader 1,4-thiazepane class, derivatives of the 7,7-dimethyl scaffold could be explored for a variety of therapeutic applications:

Table 1: Potential Therapeutic Applications of this compound Derivatives

| Therapeutic Area | Rationale | Potential Modifications |

| Anticancer | Thiazole and thiazepine derivatives have shown cytotoxic activity against various cancer cell lines.[2][3] | N-acylation with moieties known to interact with anticancer targets (e.g., kinase inhibitors). |

| Antiparasitic | Bicyclic thiazolidinyl-1,4-thiazepines have demonstrated activity against Trypanosoma brucei. | Introduction of aromatic and heteroaromatic groups at the nitrogen atom. |

| CNS Disorders | Thiazolodiazepine analogs have shown CNS activity, including anticonvulsant properties.[4] | Derivatization of the nitrogen with fragments known to cross the blood-brain barrier. |

Conclusion and Future Directions

The this compound scaffold represents a novel and promising area of exploration in medicinal chemistry. While direct synthetic and biological data are currently limited, the foundational knowledge of 1,4-thiazepane chemistry provides a strong basis for its development. The proposed synthetic protocols offer a practical starting point for accessing this scaffold and its derivatives.

Future research should focus on the successful synthesis and characterization of the core this compound structure. Subsequent efforts should be directed towards the creation of a diverse library of analogs through the functionalization strategies outlined. High-throughput screening of these compounds against a range of biological targets will be crucial in uncovering the therapeutic potential of this unique scaffold. The insights gained from such studies will undoubtedly contribute to the expanding arsenal of privileged scaffolds available to medicinal chemists in the pursuit of novel therapeutics.

References

- Blondeau, P., Gauthier, R., Berse, C., & Gravel, D. (1971). Synthesis of Some Stable 7-Halo-1,4-thiazepines. Potential Substituted Penam Precursors. Canadian Journal of Chemistry, 49(23), 3866-3876.

- Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. (2020). ACS Medicinal Chemistry Letters, 11(5), 893-899.

- Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. (2022). Journal of Molecular Structure, 1267, 133630.

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7352.

- Synthesis, biological evaluation and molecular modeling study of some new thiazolodiazepine analogs as CNS active agents. (2016). Bioorganic & Medicinal Chemistry Letters, 26(2), 526-533.

- Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. (2021). Molecules, 26(16), 4983.

- Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. (2017).

- Synthesis of 1,4-Thiazepines. (2018). The Journal of Organic Chemistry, 83(15), 8376-8389.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: A High-Throughput Screening Platform for the Identification of Novel 7,7-Dimethyl-1,4-thiazepane Bioactive Derivatives

Abstract